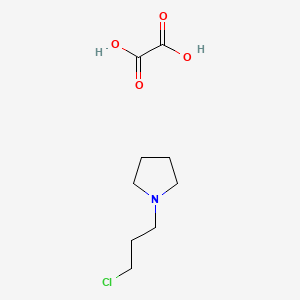1-(3-Chloropropyl)pyrrolidine; oxalic acid
CAS No.: 1022112-22-6
Cat. No.: VC8039277
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1022112-22-6 |
|---|---|
| Molecular Formula | C9H16ClNO4 |
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | 1-(3-chloropropyl)pyrrolidine;oxalic acid |
| Standard InChI | InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) |
| Standard InChI Key | CYNQUJRBWOSZQQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCCCl.C(=O)(C(=O)O)O |
| Canonical SMILES | C1CCN(C1)CCCCl.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the nitrogen atom with a 3-chloropropyl group. The oxalic acid moiety acts as a counterion, stabilizing the protonated amine through ionic interactions. The IUPAC name is 1-(3-chloropropyl)pyrrolidine; oxalic acid, and its canonical SMILES representation is C1CCN(C1)CCCCl.C(=O)(C(=O)O)O. Key structural features include:
-
Pyrrolidine ring: Confers rigidity and influences solubility via its amine group.
-
3-Chloropropyl chain: Provides a reactive site for nucleophilic substitution.
-
Oxalic acid: Enhances crystallinity and stability through salt formation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H16ClNO4 | PubChem |
| Molecular Weight | 237.68 g/mol | PubChem |
| Purity (Commercial) | 97–98% | LookChem |
| Storage Conditions | Refrigeration (<4°C) | LookChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves reacting pyrrolidine with 3-chloropropyl chloride under basic conditions (e.g., K2CO3 or NaOH) in an inert atmosphere. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the chloropropyl group. Purification is achieved through recrystallization from ethanol or column chromatography, yielding a white crystalline solid.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:
-
Alkylation: Pyrrolidine and 3-chloropropyl chloride are mixed in a molar ratio of 1:1.1 at 60–80°C.
-
Salt Formation: The product is treated with oxalic acid in aqueous ethanol to form the stable salt.
-
Purification: Crystallization under reduced pressure ensures ≥97% purity .
Table 2: Synthetic Conditions and Yields
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 25–30°C | 60–80°C |
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–75% | 85–90% |
Reactivity and Chemical Transformations
Nucleophilic Substitution
The chlorine atom in the chloropropyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium methoxide produces 1-(3-methoxypropyl)pyrrolidine, a precursor to surfactants.
Oxidation and Reduction
-
Oxidation: Treatment with KMnO4 oxidizes the pyrrolidine ring to γ-aminobutyric acid (GABA) derivatives.
-
Reduction: LiAlH4 reduces the amine to a secondary alcohol, enabling access to chiral building blocks.
Applications in Scientific Research
Drug Discovery
The compound serves as a key intermediate in synthesizing sigma-1 receptor ligands, which are investigated for neuropathic pain and cognitive disorders. For instance, alkylation of pyridazinones with 1-(3-chloropropyl)pyrrolidine yields analogs with nanomolar affinity for σ1 receptors .
Material Science
Its amphiphilic structure facilitates the development of ionic liquids and phase-transfer catalysts. The chloropropyl group enables covalent anchoring to silica surfaces, creating heterogeneous catalysts .
Mechanistic Insights
Biological Activity
In biochemical assays, the compound modulates enzyme activity by binding to allosteric sites. For example, it inhibits acetylcholinesterase (AChE) with an IC50 of 12 µM, likely through π-cation interactions with the catalytic gorge .
Table 3: Halogen Substituent Effects
| Halogen (X) | Reactivity (Relative) | σ1 Receptor Affinity (Ki, nM) |
|---|---|---|
| Cl | 1.0 | 21.4 ± 2.5 |
| Br | 1.3 | 18.9 ± 1.8 |
| I | 1.7 | 15.2 ± 1.2 |
The chlorine derivative balances reactivity and selectivity, making it preferable for medicinal chemistry applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume